Cas no 289914-68-7 ((1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside)

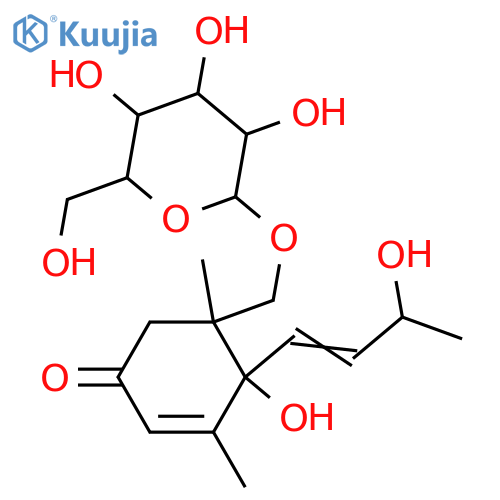

289914-68-7 structure

商品名:(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside

(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside 化学的及び物理的性質

名前と識別子

-

- (1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside

- AKOS040763253

- 289914-68-7

-

- インチ: 1S/C19H30O9/c1-10-6-12(22)7-18(3,19(10,26)5-4-11(2)21)9-27-17-16(25)15(24)14(23)13(8-20)28-17/h4-6,11,13-17,20-21,23-26H,7-9H2,1-3H3

- InChIKey: UUUMPMJOJKTIFJ-UHFFFAOYSA-N

- ほほえんだ: CC(C=CC1(C(COC2C(O)C(O)C(O)C(CO)O2)(C)CC(=O)C=C1C)O)O

計算された属性

- せいみつぶんしりょう: 402.18898253g/mol

- どういたいしつりょう: 402.18898253g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 9

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 633

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 157Ų

- 疎水性パラメータ計算基準値(XlogP): -2.3

(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN6201-1 mL * 10 mM (in DMSO) |

(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside |

289914-68-7 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4520 | 2023-09-15 | |

| TargetMol Chemicals | TN6201-5mg |

(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside |

289914-68-7 | 5mg |

¥ 4420 | 2024-07-24 | ||

| TargetMol Chemicals | TN6201-5mg |

(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside |

289914-68-7 | 5mg |

¥ 4420 | 2024-07-20 | ||

| TargetMol Chemicals | TN6201-1 ml * 10 mm |

(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside |

289914-68-7 | 1 ml * 10 mm |

¥ 4520 | 2024-07-20 | ||

| TargetMol Chemicals | TN6201-5 mg |

(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside |

289914-68-7 | 98% | 5mg |

¥ 4,420 | 2023-07-11 | |

| TargetMol Chemicals | TN6201-1 ml * 10 mm |

(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside |

289914-68-7 | 1 ml * 10 mm |

¥ 4520 | 2024-07-24 |

(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

289914-68-7 ((1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside) 関連製品

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量